

Introduction to N-Formylpiperidine and NMR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Formylpiperidine**

Cat. No.: **B045042**

[Get Quote](#)

N-Formylpiperidine ($C_6H_{11}NO$) is an amide derivative of piperidine and formic acid.[1] It serves as a polar aprotic solvent and a reagent in various chemical syntheses.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of **N-Formylpiperidine**. This guide details the interpretation of its 1H and ^{13}C NMR spectra.

1H NMR Spectral Analysis

The 1H NMR spectrum of **N-Formylpiperidine** shows distinct signals corresponding to the formyl proton and the protons on the piperidine ring. Due to the amide bond, rotation around the C-N bond is restricted, leading to magnetic non-equivalence for the protons on the carbons adjacent to the nitrogen atom. The spectrum is typically recorded in deuterated chloroform ($CDCl_3$).[2]

Table 1: 1H NMR Spectral Data for **N-Formylpiperidine** in $CDCl_3$

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	8.01	Singlet (s)	-
-NCH ₂ - (α -protons)	3.48	Triplet (t)	5.7
-NCH ₂ - (α -protons)	3.31	Triplet (t)	5.4
-CH ₂ - (γ -proton)	1.65 - 1.69	Multiplet (m)	-
-CH ₂ -CH ₂ - (β -protons)	1.52 - 1.60	Multiplet (m)	-

Data sourced from a 300 MHz spectrometer.[\[2\]](#)

The singlet at 8.01 ppm is characteristic of the formyl proton.[\[2\]](#) The two distinct triplets at 3.48 ppm and 3.31 ppm correspond to the two sets of methylene protons adjacent to the nitrogen atom (α -protons).[\[2\]](#) The multiplets in the range of 1.52-1.69 ppm are assigned to the remaining six protons on the β and γ carbons of the piperidine ring.[\[2\]](#)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in **N-Formylpiperidine** gives a distinct signal.

Table 2: ¹³C NMR Spectral Data for **N-Formylpiperidine** in CDCl₃

Signal Assignment	Chemical Shift (δ , ppm)
C=O (Formyl)	160.3
-NCH ₂ - (α -carbon)	45.2
-NCH ₂ - (α -carbon)	40.0
-CH ₂ - (γ -carbon)	25.5
-CH ₂ - (β -carbon)	24.5
-CH ₂ - (β -carbon)	20.4

Note: Specific assignments for the individual α and β carbons can vary slightly between sources and may require advanced 2D NMR techniques for definitive confirmation. The chemical shifts are representative values.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ^1H and ^{13}C NMR spectra of **N-Formylpiperidine**.

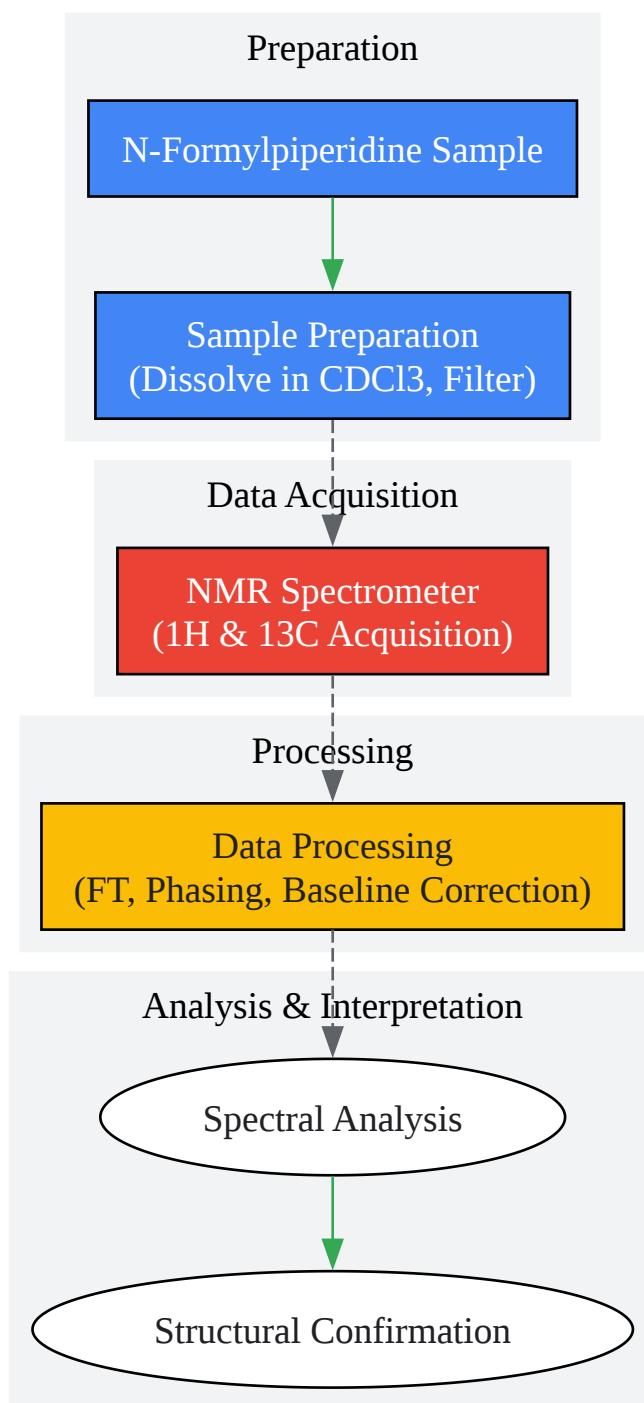
Sample Preparation

- Sample Quantity: For ^1H NMR, dissolve 1-5 mg of **N-Formylpiperidine**. For ^{13}C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ^{13}C isotope.[3]
- Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), which is a common choice for small organic molecules.[4]
- Procedure:
 - Place the required amount of **N-Formylpiperidine** into a clean, dry vial.
 - Add the deuterated solvent and gently swirl until the sample is fully dissolved.
 - To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a standard 5 mm NMR tube.
 - Ensure the sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL).[3]
 - Cap the NMR tube securely.

NMR Data Acquisition

The following are typical parameters for acquiring spectra on a 400 MHz NMR spectrometer.

^1H NMR Spectroscopy:


- Pulse Program: A standard single-pulse sequence (e.g., ' zg30' on Bruker instruments).
- Pulse Angle: 30 degrees.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

¹³C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., ' zgpg30' on Bruker instruments).
- Pulse Angle: 30 degrees.
- Spectral Width: Approximately 220-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.[\[5\]](#)

Logical Workflow for NMR Analysis

The following diagram illustrates the standard workflow for the NMR analysis of a chemical compound like **N-Formylpiperidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR structural analysis.

Conclusion

The ^1H and ^{13}C NMR spectra of **N-Formylpiperidine** provide a detailed fingerprint of its molecular structure. The characteristic signals, including the downfield formyl proton and the distinct methylene proton signals, allow for straightforward identification and confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. organomation.com [organomation.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR Basic Operation - Bruker NMR Spectrometer [uwyd.edu]
- To cite this document: BenchChem. [Introduction to N-Formylpiperidine and NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045042#n-formylpiperidine-1h-nmr-and-13c-nmr-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com